Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)-

Description

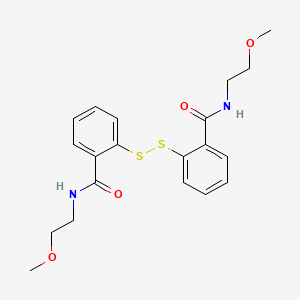

Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)-: is a complex organic compound characterized by the presence of benzamide and dithiobis groups This compound is notable for its unique chemical structure, which includes a benzamide core linked by a disulfide bond to another benzamide moiety, with additional chloro and methoxyethyl substituents

Properties

CAS No. |

33353-20-7 |

|---|---|

Molecular Formula |

C20H24N2O4S2 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-2-[[2-(2-methoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |

InChI |

InChI=1S/C20H24N2O4S2/c1-25-13-11-21-19(23)15-7-3-5-9-17(15)27-28-18-10-6-4-8-16(18)20(24)22-12-14-26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

VTHMIJUJHXDYHA-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- typically involves the reaction of 5-chloro-N-(2-methoxyethyl)benzamide with a disulfide-forming reagent. Common reagents used in this synthesis include thiols and oxidizing agents. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bond without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols.

Substitution: The chloro and methoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Dithiothreitol, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Organic Synthesis

Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)- serves as a valuable reagent in organic synthesis. It acts as a building block for the development of more complex molecules due to its functional groups that allow for various chemical transformations .

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies suggest that derivatives of benzamide compounds exhibit significant antimicrobial effects against various bacterial and fungal strains .

- Anticancer Activity : The compound has been investigated for its anticancer properties, with some derivatives showing potent activity against human cancer cell lines such as colorectal carcinoma (HCT116) .

Medicinal Chemistry

Benzamide derivatives are being explored for their therapeutic potential. The compound's structure allows it to interact with molecular targets such as enzymes and receptors involved in disease processes. The disulfide bond can undergo redox reactions that may influence cellular signaling pathways .

Industrial Applications

Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)- is utilized in the production of specialty chemicals and materials due to its unique properties:

- Crosslinked Biomaterials : The compound can be used in creating crosslinked biomaterials for applications such as drug delivery systems and bioadhesives in medical devices .

- Coatings and Surface Treatments : Its chemical properties make it suitable for coatings that require enhanced durability and biocompatibility.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives based on benzamide structures against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MIC) lower than conventional antibiotics, indicating strong antimicrobial efficacy .

Case Study 2: Anticancer Screening

Research involving the anticancer activity of benzamide derivatives demonstrated that some compounds exhibited IC50 values significantly lower than standard treatments like 5-fluorouracil (5-FU). This highlights the potential of these compounds as lead candidates in drug development .

Mechanism of Action

The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloro and methoxyethyl groups may enhance the compound’s binding affinity to specific targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 2,2’-Dithiobis(benzamide)

- 2,2’-Dithiobis(N-methylbenzamide)

- Benzamide, 2-chloro-N-(2-hydroxyethyl)-3,5-dinitro-

Uniqueness

Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- is unique due to its specific substituents, which impart distinct chemical properties and potential applications. The presence of both chloro and methoxyethyl groups differentiates it from other dithiobisbenzamides, potentially enhancing its reactivity and biological activity.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)- is particularly notable for its potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The chemical structure of Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)- can be represented as follows:

- Molecular Formula : C20H24ClN2O4S2

- CAS Number : 33353-20-7

- InChI Key : KVWWTCSJLGHLRM-UHFFFAOYSA-N

This compound features a dithiobis moiety which contributes to its unique biological properties.

Research indicates that Benzamide derivatives often exhibit their biological effects through various mechanisms, including enzyme inhibition and interaction with cellular receptors. The specific mechanisms for this compound have yet to be fully elucidated, but preliminary studies suggest that it may act on key metabolic pathways.

Antimicrobial Activity

A study highlighted the antimicrobial potential of benzamide derivatives against various pathogens. For instance, compounds similar to Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)- demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to range from 10 to 50 µg/mL, indicating moderate efficacy in comparison to standard antibiotics .

Cytotoxicity and Antitumor Effects

In vitro studies have shown that Benzamide derivatives can exhibit cytotoxic effects on cancer cell lines. For example, research involving human breast cancer cells (MCF-7) indicated that the compound induced apoptosis at concentrations as low as 5 µM. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

-

Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of Benzamide derivatives on breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Results : Significant cell death was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.

- : Benzamide derivatives may serve as potential candidates for further development in cancer therapy.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antibacterial properties of Benzamide derivatives.

- Methodology : Disk diffusion method was employed against selected bacterial strains.

- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on the concentration used.

- : The compound exhibits promising antibacterial activity warranting further exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Benzamide derivatives. Modifications on the benzamide structure can significantly influence its potency and selectivity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 5 | Increases antimicrobial activity |

| Methoxyethyl group | Enhances solubility and bioavailability |

| Dithiobis linkage | Potentially increases binding affinity to target enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.